![molecular formula C17H22N2O3S2 B2764007 N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide CAS No. 1116082-45-1](/img/structure/B2764007.png)
N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide is a useful research compound. Its molecular formula is C17H22N2O3S2 and its molecular weight is 366.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agents
The benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They have shown significant inhibitory effects against cancer cell lines, such as breast cancer cells . These compounds can selectively inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors, making them promising candidates for novel antiproliferative agents .
Antimicrobial Activity
Sulfonamide compounds have been explored for their antimicrobial properties . Research indicates that certain sulfonamides bearing a 1,4-benzodioxin ring exhibit good inhibitory activity against various bacterial strains, suggesting their potential as therapeutic agents for bacterial infections.
Anti-inflammatory Applications
Some sulfonamide derivatives have shown potential as anti-inflammatory agents . Their ability to inhibit lipoxygenase makes them candidates for treating inflammatory ailments.
Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and exhibit significant antiproliferative activities . These compounds have been tested against lung and liver carcinoma cell lines, showing promising results.
Enzyme Inhibition
Sulfonamides have been used to interfere with the growth of bacteria by inhibiting one or more carbonic anhydrases present in bacteria, which is essential for their growth and proliferation .
Synthesis of Polymers
Sulfonimidates, a class of organosulfur compounds derived from sulfonamides, have been utilized as precursors for polymers . They have been employed in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
Drug Development
Sulfonamide derivatives are integral in the synthesis of compounds with therapeutic applications . For example, they have been used in the synthesis of CCR5 antagonists, which show promise in the prevention of human HIV-1 infection.
Computational Chemistry
Sulfonamide compounds have been the subject of computational studies to understand their structure and properties better. These studies are crucial for designing new molecules with desired biological activities .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme Carbonic Anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival . Therefore, selective inhibition of CA IX can be a useful strategy for developing novel antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s structural features, which allow it to bind to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function .
Biochemical Pathways
The inhibition of CA IX affects several biochemical pathways. CA IX plays a significant role in maintaining pH homeostasis within tumor cells . When CA IX is inhibited, this can disrupt the tumor cells’ metabolism, leading to a decrease in cell proliferation and survival . Additionally, the inhibition of CA IX can also interfere with the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules, further disrupting the normal functioning of the tumor cells .
Result of Action
The result of the compound’s action is a significant decrease in tumor cell proliferation and survival . Specifically, certain derivatives of the compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-pentylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-3-4-8-12-18-17(20)16-15(11-13-23-16)19(2)24(21,22)14-9-6-5-7-10-14/h5-7,9-11,13H,3-4,8,12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCNTWKXNLWZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.